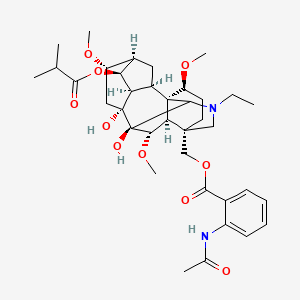

14-Deacetyl-14-isobutyrylajadine

Description

14-Deacetyl-14-isobutyrylajadine is a diterpenoid alkaloid isolated from plants of the genus Delphinium, notably Delphinium stapeliosum and Consolida ambigua (formerly Delphinium ajacis) . Its molecular formula is C₃₇H₅₂N₂O₁₀, with a molecular weight of 684.825 g/mol . The compound is characterized by a complex polycyclic skeleton typical of norditerpenoid alkaloids, featuring an isobutyryl ester group at the C-14 position, replacing the acetyl group found in its parent compound, ajadine .

Properties

CAS No. |

254876-72-7 |

|---|---|

Molecular Formula |

C37H52N2O10 |

Molecular Weight |

684.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-(2-methylpropanoyloxy)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate |

InChI |

InChI=1S/C37H52N2O10/c1-8-39-17-34(18-48-32(42)21-11-9-10-12-24(21)38-20(4)40)14-13-26(46-6)36-23-15-22-25(45-5)16-35(43,27(23)28(22)49-31(41)19(2)3)37(44,33(36)39)30(47-7)29(34)36/h9-12,19,22-23,25-30,33,43-44H,8,13-18H2,1-7H3,(H,38,40)/t22-,23-,25+,26+,27-,28+,29-,30+,33?,34+,35-,36+,37-/m1/s1 |

InChI Key |

HSMSTEOBVIMRFO-UXKHPTMCSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

14-Deacetyl-14-isobutyrylajadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

14-Deacetyl-14-isobutyrylajadine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 14-Deacetyl-14-isobutyrylajadine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit antiproliferative activity against cancer cell lines, suggesting that it may interfere with cell division and growth . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Classification and Analogues

14-Deacetyl-14-isobutyrylajadine belongs to the B-type diterpenoid alkaloids (subclass B-1 or B-2, depending on the source), characterized by a hexacyclic ring system and specific ester substitutions . Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Biological Source Variation : Structural analogues like 14-Deacetyl-14-isobutyrylnudicauline derive from different Delphinium species, reflecting species-specific biosynthetic pathways .

Classification Ambiguities: Discrepancies in subclass assignments (e.g., B-1 vs. B-2) highlight taxonomic challenges in diterpenoid alkaloid categorization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.